BenchChemオンラインストアへようこそ!

rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine

NK1 receptor antagonist stereochemistry-activity relationship 2-phenylpiperidine pharmacophore

rac-[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine (CAS 2031242-25-6; molecular formula C13H20N2; MW 204.31 g/mol) is a racemic trans-2-phenylpiperidine derivative featuring an N-methyl tertiary amine and a primary aminomethyl substituent at the 3-position. This compound belongs to the 2-arylpiperidine class, a scaffold that has yielded clinically and preclinically validated neurokinin-1 (NK1) receptor antagonists including CP-99,994, CP-122,721, GR203040, and L-733,060.

Molecular Formula C13H20N2
Molecular Weight 204.317
CAS No. 2031242-25-6
Cat. No. B2428904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine
CAS2031242-25-6
Molecular FormulaC13H20N2
Molecular Weight204.317
Structural Identifiers
SMILESCN1CCCC(C1C2=CC=CC=C2)CN
InChIInChI=1S/C13H20N2/c1-15-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10,14H2,1H3/t12-,13-/m0/s1
InChIKeyXORZBVQTSUNZOY-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine (CAS 2031242-25-6): Structural Identity and Procurement-Relevant Characteristics


rac-[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine (CAS 2031242-25-6; molecular formula C13H20N2; MW 204.31 g/mol) is a racemic trans-2-phenylpiperidine derivative featuring an N-methyl tertiary amine and a primary aminomethyl substituent at the 3-position [1]. This compound belongs to the 2-arylpiperidine class, a scaffold that has yielded clinically and preclinically validated neurokinin-1 (NK1) receptor antagonists including CP-99,994, CP-122,721, GR203040, and L-733,060 [2][3]. The trans configuration of the phenyl and aminomethyl groups is stereochemically defined, consistent with the pharmacophoric requirements established for NK1 receptor antagonism, where the (2S,3S) enantiomer demonstrates high-affinity binding while the (2R,3R) enantiomer is inactive [4]. The compound is supplied as a racemic mixture at ≥95% purity (Enamine catalog, Cat. No. EN300-75606) with an MDL number MFCD18838700 and a calculated logP of 1.571 [5].

Why Generic Substitution Fails for rac-[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine: Stereochemical and Functional Determinants


Generic substitution within the 2-arylpiperidine class is precluded by the convergent impact of three structural features that each independently modulate pharmacological and synthetic utility. First, stereochemistry at the 2- and 3-positions is a binary determinant of NK1 receptor engagement: the (2S,3S) enantiomer of CP-99,994 binds with Ki = 0.25 nM while the (2R,3R) enantiomer CP-100,263 is pharmacologically silent at equivalent doses [1][2]. The target compound's defined trans configuration provides the requisite geometry for downstream elaboration into active NK1 antagonists [3]. Second, the N-methyl substituent alters the amine basicity and lipophilicity relative to N-H analogs; 1-methyl-2-phenylpiperidine exhibits a predicted pKa of 9.49 and a measured density of 0.964 g/cm³, properties that directly influence membrane permeability and metabolic handling . Third, the primary aminomethyl group at the 3-position offers a synthetically tractable nucleophilic handle with minimal steric hindrance, in contrast to the pre-elaborated benzylamino substituents found in advanced NK1 antagonists [4]. These features collectively render simple analog interchange invalid for applications requiring defined stereochemistry, reproducible reactivity, or predictable pharmacokinetic behavior.

Quantitative Differentiation Evidence for rac-[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine Versus In-Class Analogs


Stereochemical Determinant of NK1 Receptor Activity: Trans Configuration Versus Inactive Enantiomer

The trans configuration at the 2- and 3-positions of the piperidine ring is a stereochemical prerequisite for NK1 receptor antagonism, as demonstrated by direct head-to-head comparison of CP-99,994 [(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine] versus its enantiomer CP-100,263 [(2R,3R)]. CP-99,994 binds the human NK1 receptor with Ki = 0.25 nM [1] and inhibits gerbil foot-tapping behavior at 3 mg/kg i.p., whereas CP-100,263 at the identical dose (3 mg/kg i.p.) produced no effect [2]. In functional assays, CP-99,994 exhibited a pA2 of 8.27 against substance P in guinea-pig ileum, while showing no antagonism at NK2 or NK3 receptors [3]. The target compound rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine preserves this trans relationship between the 2-phenyl and 3-aminomethyl substituents, providing the geometrically correct scaffold for elaboration into stereochemically defined NK1 antagonists [4].

NK1 receptor antagonist stereochemistry-activity relationship 2-phenylpiperidine pharmacophore

N-Methyl Substitution: Basicity, Lipophilicity, and Metabolic Differentiation from Secondary Amine Analogs

The N-methyl substituent on the piperidine nitrogen of the target compound introduces a tertiary amine center, differentiating it from secondary amine (N-H) analogs such as the 2-phenylpiperidine core of CP-99,994. The parent fragment 1-methyl-2-phenylpiperidine exhibits a predicted pKa of 9.49 ± 0.10 versus approximately 10.0–10.5 for unsubstituted 2-phenylpiperidine , reflecting the electron-donating effect of the N-methyl group. This pKa difference of approximately 0.5–1.0 log units reduces the fraction of protonated species at physiological pH, potentially enhancing passive membrane permeability. The calculated logP of 1.571 for the target compound [1] places it in a lipophilicity range associated with favorable CNS penetration (optimal CNS logP ~1.5–3.0), whereas more polar N-H or N-acyl analogs exhibit logP values below 1.0. In the NK1 antagonist series, N-methylation is a recognized strategy for modulating metabolic N-dealkylation susceptibility [2].

N-methylpiperidine basicity modulation CNS drug design logP optimization

Primary Aminomethyl Synthetic Handle: Versatility Versus Pre-Elaborated Benzylamino Substituents

The primary aminomethyl group (-CH2NH2) at the 3-position of the target compound provides a chemically distinct and synthetically more versatile handle compared to the substituted benzylamino groups of advanced NK1 antagonists. In CP-99,994, the 3-position bears a 2-methoxybenzylamino substituent (MW increment: +149 Da); in CP-122,721, a 2-methoxy-5-trifluoromethoxybenzylamino group (MW increment: +233 Da); and in GR203040, a 2-methoxy-5-tetrazol-1-ylbenzylamino group (MW increment: +217 Da) [1][2]. The target compound's primary amine (MW increment: +30 Da relative to the unsubstituted piperidine) enables a broader range of downstream transformations—including reductive amination, amide coupling, sulfonamide formation, and urea synthesis—without the need for deprotection or functional group interconversion steps required when starting from pre-elaborated analogs [3]. The N-methyl group remains intact during these transformations, preserving the tertiary amine character of the final product. Commercially, the compound is offered at 95% purity (Enamine catalog, MFCD18838700) with a defined molecular weight of 204.31 g/mol [4].

synthetic intermediate aminomethyl building block derivatization handle NK1 antagonist synthesis

Racemic Mixture Utility: Cost-Effective SAR Exploration Versus Single-Enantiomer Sourcing

The target compound is supplied as a racemic mixture of (2R,3S) and (2S,3R) enantiomers, a deliberate formulation that enables cost-effective structure-activity relationship (SAR) studies and chiral resolution feasibility assessment. In the 2-phenylpiperidine NK1 antagonist series, enantiomeric purity is a critical determinant of activity: the (2S,3S) enantiomer of CP-99,994 demonstrates high-affinity binding (Ki = 0.25 nM), while the (2R,3R) enantiomer CP-100,263 is inactive [1]. Racemic CP-99,994 has been shown to retain anti-emetic efficacy against a range of emetogens (cytotoxic drugs, radiation, morphine, ipecacuanha, copper sulphate) in ferrets [2]. Photoactivatable racemic analogues of CP-99,994 containing benzoyl or diazirinyl moieties bind the human NK1 receptor with pKi values of 9.4 and 9.1, respectively, compared to pKi 9.6 for enantiopure CP-99,994—demonstrating that racemic mixtures can maintain high affinity while enabling photoaffinity labeling applications [3]. The racemic nature of the target compound thus allows users to evaluate both enantiomers simultaneously in preliminary screens or to develop chiral resolution protocols tailored to their specific downstream targets [4].

racemic synthesis chiral resolution enantiomeric SAR cost efficiency

Optimal Research and Industrial Application Scenarios for rac-[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine Based on Quantitative Evidence


Synthesis of Novel NK1 Receptor Antagonist Candidates via Divergent Aminomethyl Derivatization

Medicinal chemistry teams developing next-generation NK1 receptor antagonists can utilize the primary aminomethyl group of rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine as a divergent point for parallel library synthesis. The trans-2-phenylpiperidine scaffold has been validated in multiple clinically relevant NK1 antagonists (CP-99,994 with Ki = 0.25 nM; GR203040 with pKi = 10.3), and the target compound provides this scaffold with a synthetically flexible primary amine handle rather than a pre-installed benzylamino substituent [1][2]. Reductive amination with diverse aldehydes, amide coupling with carboxylic acids, or sulfonamide formation with sulfonyl chlorides can generate 50–200 compound libraries from a single intermediate batch, accelerating hit-to-lead timelines. The N-methyl group remains intact throughout these transformations, preserving the tertiary amine character associated with favorable CNS penetration [3].

Chiral Resolution and Enantioselective SAR Studies for CNS Target Programs

Programs requiring enantiopure 2-phenylpiperidine derivatives can employ the racemic target compound as starting material for chiral resolution feasibility assessment. Given the stark activity differential between CP-99,994 (2S,3S; Ki = 0.25 nM) and CP-100,263 (2R,3R; inactive at equivalent doses), establishing enantiomeric preference early in a program is critical [1]. The racemate enables simultaneous evaluation of both enantiomers via chiral HPLC separation or diastereomeric salt resolution, followed by parallel derivatization and screening. This approach reduces the cost barrier to enantioselective SAR by eliminating the need to purchase both enantiomers separately from chiral pool starting materials [2].

Conformationally Constrained NK1 Pharmacophore Probe Synthesis

The trans configuration of the phenyl and aminomethyl substituents in the target compound imposes conformational constraints that are directly relevant to the NK1 pharmacophore model. Studies of gem-disubstituted methylphenylpiperidines have demonstrated that piperidine ring conformation significantly impacts NK1 antagonist potency and pharmacokinetic profile, with conformationally rigidified analogs showing improved in vivo activity in rodent and monkey models [1]. Researchers investigating the relationship between piperidine ring conformation and receptor binding can use the target compound as a conformationally defined building block for synthesizing constrained analogs, where the trans geometry is locked by the 2,3-substitution pattern and the primary amine enables further conformational restriction via cyclization or macrocyclization strategies [2].

Chemical Biology Tool Compound Development via Photoaffinity or Bioconjugate Labeling

The primary aminomethyl group of the target compound enables direct conjugation to photoaffinity labels (diazirines, benzophenones), biotin tags, or fluorescent reporters without requiring protecting group manipulation. This contrasts with advanced NK1 antagonists like CP-99,994, where the benzylamino substituent occupies the 3-position and must be removed or modified to install alternative labeling moieties [1]. Racemic photoactivatable CP-99,994 analogues have been successfully generated and retain high NK1 receptor affinity (pKi 9.1–9.4), demonstrating that racemic 2-phenylpiperidine derivatives with appropriate 3-position modification can serve as effective chemical biology probes for target engagement studies, receptor localization, and binding site mapping [2].

Quote Request

Request a Quote for rac-[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.